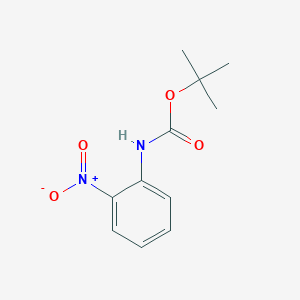

Tert-butyl 2-nitrophenylcarbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(2-nitrophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-11(2,3)17-10(14)12-8-6-4-5-7-9(8)13(15)16/h4-7H,1-3H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTJFEWDXNKYBOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30396544 | |

| Record name | tert-butyl 2-nitrophenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54614-93-6 | |

| Record name | tert-butyl 2-nitrophenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies for Tert Butyl 2 Nitrophenylcarbamate and Analogues

Direct N-Protection of 2-Nitroaniline (B44862) via Tert-butoxycarbonylation

The most straightforward approach for the synthesis of tert-butyl 2-nitrophenylcarbamate involves the direct N-protection of 2-nitroaniline. This method hinges on the reaction of the amine with a suitable Boc-donating reagent, typically di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).

A common procedure involves the reaction of 2-nitroaniline with di-tert-butyl dicarbonate in the presence of a base, such as triethylamine (B128534), to afford tert-butyl (2-nitrophenyl)carbamate in moderate to good yields. nih.gov The structure of the resulting product is typically confirmed using spectroscopic methods like IR, ¹H NMR, and mass spectrometry. nih.gov

Mechanistic Aspects of Di-tert-butyl Dicarbonate Reactivity

The reaction between an amine and di-tert-butyl dicarbonate (Boc-anhydride) is a nucleophilic acyl substitution. The amino group of 2-nitroaniline acts as the nucleophile, attacking one of the carbonyl carbons of (Boc)₂O. This initial attack forms a tetrahedral intermediate. The subsequent collapse of this intermediate, with the departure of a tert-butoxycarbonyl group and a proton transfer, leads to the formation of the desired N-Boc protected amine and tert-butanol (B103910) and carbon dioxide as byproducts. The presence of a base is crucial to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acidic byproducts formed during the reaction.

Role of Catalytic Systems in Enhancing Reaction Efficiency

To improve the efficiency and selectivity of the N-tert-butoxycarbonylation of amines, various catalytic systems have been explored. While the protection of simple amines can often proceed without a catalyst, less reactive amines or reactions requiring high chemoselectivity benefit from their use. For instance, iodine has been demonstrated as an effective catalyst for the N-tert-butoxycarbonylation of a range of aryl and aliphatic amines under solvent-free conditions at room temperature. Other catalytic systems, such as those based on ionic liquids or perchloric acid adsorbed on silica (B1680970) gel, have also been shown to be highly efficient for this transformation, often proceeding under mild and solvent-free conditions. organic-chemistry.org

Optimization of Reaction Parameters for Maximizing Yields and Purity

The optimization of reaction parameters is critical to maximize the yield and purity of this compound. Key parameters that are often fine-tuned include the choice of solvent, the type and amount of base, the reaction temperature, and the stoichiometry of the reagents. For example, dichloromethane (B109758) is a commonly used solvent for this reaction. nih.gov The use of an appropriate excess of both the base and (Boc)₂O can drive the reaction to completion. nih.gov Temperature control is also important; while many Boc-protections can be carried out at room temperature, some may require heating or cooling to optimize the outcome. A systematic study of these parameters allows for the development of a robust and high-yielding synthetic protocol.

| Parameter | Condition | Effect on Yield/Purity |

| Solvent | Dichloromethane, Acetonitrile (B52724) | Affects solubility of reactants and reaction rate. |

| Base | Triethylamine, N-Methylmorpholine | Neutralizes acidic byproducts and enhances nucleophilicity of the amine. |

| Catalyst | Iodine, Ionic Liquids, HClO₄-SiO₂ | Can increase reaction rate and chemoselectivity. |

| Temperature | 0°C to reflux | Influences reaction kinetics and can affect selectivity. |

| Stoichiometry | Slight excess of (Boc)₂O and base | Drives the reaction towards completion. |

Advanced Strategies for Carbamate (B1207046) Bond Formation Relevant to Nitrophenyl Scaffolds

Beyond direct N-protection, more advanced methodologies can be employed for the formation of the carbamate bond in nitrophenyl systems. These strategies often involve the generation of a reactive intermediate that is subsequently trapped to form the desired product.

Curtius Rearrangement for Aryl Isocyanate Precursors and Subsequent Trapping

The Curtius rearrangement provides an alternative route to carbamates. This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, which can then be trapped by an alcohol to form the corresponding carbamate. For the synthesis of this compound, 2-nitrobenzoyl azide would be the required starting material. This azide, upon rearrangement, would yield 2-nitrophenyl isocyanate. Subsequent reaction of this isocyanate with tert-butanol would furnish the target carbamate. The success of this method relies on the efficient and safe synthesis of the starting acyl azide, as these compounds can be explosive.

Transition-Metal-Catalyzed Approaches to Boc-Protected Amines

Transition-metal catalysis offers powerful tools for the formation of carbon-nitrogen bonds, including the synthesis of protected amines. While not a direct synthesis of this compound from 2-nitroaniline, these methods are relevant for the synthesis of analogues. For example, palladium-catalyzed amination reactions (Buchwald-Hartwig amination) can be used to couple an aryl halide or triflate with an amine. In a related context, one could envision the coupling of a Boc-protected amine with an appropriately substituted nitroaromatic compound. However, direct C-N bond formation to introduce a Boc-protected amino group onto a pre-existing nitrophenyl scaffold is a less common approach compared to the direct protection of 2-nitroaniline.

Electrochemical and Green Chemistry Pathways for Carbamate Synthesis

In the pursuit of more environmentally benign and efficient chemical processes, electrochemical methods and green chemistry principles have been applied to carbamate synthesis.

Electrochemical Synthesis: An innovative approach involves the electrochemical nucleophilic fluorination to produce carbamate analogs. For instance, the synthesis of di-tert-butyl-(4-[¹⁸F]fluoro-1,2-phenylene)-dicarbonate has been achieved through potentiostatic anodic oxidation. nih.gov This method utilizes a tert-butyl group as a leaving and directing group to facilitate the introduction of the fluorine atom onto the aromatic ring. nih.gov The reaction is performed in an acetonitrile solution containing triethylamine trihydrofluoride (Et₃N·3HF) and a supporting electrolyte like NBu₄PF₆. nih.gov Key variables influencing the reaction efficiency include precursor concentration, electrolyte concentration, temperature, and the applied potential. nih.gov Density Functional Theory (DFT) calculations have supported this approach, indicating that an electron-donating group like tert-butyl can lower the redox potential of the substrate, making it a favorable precursor for electrochemical fluorination. nih.gov

Green Chemistry Approaches: Green chemistry emphasizes the use of less hazardous materials and solvent-free conditions. A notable example is the use of tert-butyl nitrite (B80452) (TBN) for N-nitrosation under solvent-free conditions, a reaction class relevant to carbamate chemistry. rsc.orgrsc.org This method is advantageous for its broad substrate scope, absence of metal or acid catalysts, and simple product isolation. rsc.org Significantly, acid-labile protecting groups such as the tert-butyloxycarbonyl (Boc) group remain stable under these reaction conditions, highlighting the mildness and selectivity of the process. rsc.orgrsc.org

Table 1: Comparison of Synthetic Pathways for Carbamate Synthesis

| Method | Key Reagents | Conditions | Advantages |

|---|---|---|---|

| Standard Synthesis | 2-Nitroaniline, Boc Anhydride, Triethylamine | Standard organic solvent | Well-established, moderate to good yields nih.gov |

| Electrochemical Fluorination | Boc-protected catechol, Et₃N·3HF, NBu₄PF₆ | Acetonitrile, Potentiostatic anodic oxidation | Direct nucleophilic fluorination, controlled potential nih.gov |

| Green N-Nitrosation | Secondary Amine, tert-Butyl Nitrite (TBN) | Solvent-free, room temperature | Metal- and acid-free, easy isolation, stable for Boc groups rsc.orgrsc.org |

Regioselective Synthesis of Substituted Tert-butyl Nitrophenylcarbamate Analogs

Achieving regioselectivity—the control of where substituents are placed on the aromatic ring—is critical for synthesizing specific analogs of tert-butyl nitrophenylcarbamate for various applications.

Introduction of Halogen Functionalities (Fluoro, Bromo, Chloro) at Specific Aromatic Positions

The introduction of halogens at precise locations on the nitrophenyl ring is guided by the electronic and steric effects of the substituents already present.

Fluorination: As mentioned, electrochemical methods provide a pathway for direct nucleophilic fluorination. The use of a tert-butyl group can direct the incoming fluoride (B91410) to a specific position on the aromatic ring. nih.gov Another strategy involves starting with an already fluorinated precursor, such as in the synthesis of tert-butyl 2-(4-fluorobenzamido)phenylcarbamate, which is prepared from 4-fluorobenzoic acid and tert-butyl 2-aminophenylcarbamate. nih.gov

Bromination: The regioselectivity of electrophilic aromatic bromination is well-studied. The directing effect of substituents is paramount. For instance, strong activating groups like tert-butyldimethylsilyloxy are known to direct bromination preferentially to the para position over the ortho position, especially at low temperatures. mdpi.com Theoretical studies using DFT confirm that for electron-donating groups like methoxy (B1213986), bromination tends to occur via an addition-elimination mechanism, favoring the ortho and para positions. rsc.org In systems with bulky groups like 2,7-di-tert-butylpyrene, bromination has been reported to occur specifically at the 1-position, demonstrating steric influence. nih.gov These principles can be applied to predict and control the bromination of tert-butyl nitrophenylcarbamate systems.

Table 2: Regioselective Halogenation Strategies

| Halogen | Method | Directing Group Effect | Example Product | Reference |

|---|---|---|---|---|

| Fluorine | Electrochemical | tert-butyl as leaving/directing group | di-tert-butyl-(4-[¹⁸F]fluoro-1,2-phenylene)-dicarbonate | nih.gov |

| Fluorine | Precursor-based | N/A | tert-butyl 2-(4-fluorobenzamido)phenylcarbamate | nih.gov |

| Bromine | Electrophilic Aromatic Bromination | Activating groups (e.g., -OSiMe₂tBu) direct para | para-bromo isomer | mdpi.com |

| Bromine | Electrophilic Aromatic Bromination | Activating groups (e.g., -OMe) direct ortho/para | ortho/para-bromo isomer | rsc.org |

Multi-Step Approaches Involving Sequential Protection and Deprotection

Complex organic synthesis often relies on the strategic use of protecting groups to mask reactive functionalities while other parts of the molecule are modified. The Boc group is a quintessential protecting group for amines due to its stability under many reaction conditions and its relatively mild removal.

A common sequence for creating substituted analogs of this compound is as follows:

Protection: The amino group of a substituted nitroaniline is protected with di-tert-butyl dicarbonate (Boc anhydride) to form the tert-butyl nitrophenylcarbamate. nih.gov

Modification: The nitro group is then typically reduced to an amine. For instance, reduction using iron(III) chloride and hydrazine (B178648) hydrate (B1144303) converts tert-butyl (2-nitrophenyl)carbamate into tert-butyl 2-aminophenylcarbamate. nih.gov

Further Functionalization: This newly formed amino group can then be acylated or undergo other reactions. For example, coupling with various substituted carboxylic acids using reagents like EDCI and HOBt yields a series of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives. nih.gov

Deprotection: The final step often involves the removal of the Boc group. While strong acids are commonly used, milder methods have been developed. For instance, a catalytic amount of copper(II) triflate (Cu(OTf)₂) can effectively cleave the tert-butyl group from an amide at room temperature. bath.ac.uk

This protection-modification-deprotection strategy is highly versatile and allows for the synthesis of a wide array of complex molecules from simpler nitrophenyl precursors. nih.govatlantis-press.com

Chemical Reactivity and Advanced Transformations of Tert Butyl 2 Nitrophenylcarbamate

Selective Reduction of the Nitro Group to the Amino Functionality

The conversion of the nitro group in tert-butyl 2-nitrophenylcarbamate to an amino group is a critical transformation that opens up avenues for further molecular elaboration. The presence of the acid-labile Boc group necessitates the use of reduction methods that are chemoselective and operate under mild conditions to avoid its cleavage.

Catalytic Hydrogenation under Controlled Conditions (e.g., Pd/C)

Catalytic hydrogenation using palladium on carbon (Pd/C) is a widely employed method for the reduction of nitroarenes. mdpi.com This heterogeneous catalytic system is favored for its efficiency and the clean nature of the reaction, as the catalyst can be easily removed by filtration. For the hydrogenation of this compound, controlling the reaction conditions is paramount to ensure the selective reduction of the nitro group without affecting the Boc protecting group.

Typically, the reaction is carried out in a protic solvent such as ethanol (B145695) or methanol (B129727) at ambient temperature and pressure, with a catalyst loading of 5-10% Pd/C. The progress of the reaction is monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the point of complete consumption of the starting material. Upon completion, the catalyst is filtered off, and the solvent is evaporated to yield the desired product, tert-butyl (2-aminophenyl)carbamate.

| Parameter | Condition |

| Catalyst | 5-10% Palladium on Carbon (Pd/C) |

| Solvent | Ethanol, Methanol |

| Temperature | Room Temperature |

| Pressure | Atmospheric pressure of Hydrogen |

| Product | Tert-butyl (2-aminophenyl)carbamate |

Table 1: Typical Conditions for Catalytic Hydrogenation of this compound

It is crucial to avoid acidic conditions during the hydrogenation, as this could lead to the premature removal of the Boc group. The use of neutral solvents and careful monitoring of the reaction are key to achieving high yields of the desired aminophenylcarbamate.

Chemoselective Reduction with Hydrazine (B178648) Hydrate (B1144303) and Metal Catalysts

An alternative to catalytic hydrogenation is the use of hydrazine hydrate in the presence of a metal catalyst. This method offers the advantage of not requiring a pressurized hydrogen gas setup. A notable example is the reduction of this compound using hydrazine hydrate in the presence of ferric chloride (FeCl₃) in methanol. In a reported procedure, the reaction mixture is heated under reflux for three hours. researchgate.net The workup involves removal of the solvent, basification with saturated sodium bicarbonate solution, and extraction with a suitable organic solvent like dichloromethane (B109758) to afford tert-butyl (2-aminophenyl)carbamate in excellent yield. researchgate.net

| Reagent | Role |

| Hydrazine Hydrate (N₂H₄·H₂O) | Reducing Agent |

| Ferric Chloride (FeCl₃) | Catalyst |

| Methanol | Solvent |

| Sodium Bicarbonate (NaHCO₃) | Neutralizing Agent |

Table 2: Reagents for the Chemoselective Reduction of this compound

This method demonstrates high chemoselectivity, as the nitro group is preferentially reduced while the Boc-protected amine remains intact.

Alternative Reductive Methodologies (e.g., Sodium Dithionite)

Sodium dithionite (B78146) (Na₂S₂O₄) is another reagent capable of selectively reducing aromatic nitro compounds under mild conditions, making it a suitable choice for substrates containing sensitive functional groups like the Boc-carbamate. While specific literature detailing the use of sodium dithionite for the reduction of this compound is not extensively available, the general protocol involves dissolving the nitro compound in a solvent mixture, often containing water and an organic co-solvent like methanol or THF, and then adding the sodium dithionite. The reaction is typically carried out at room temperature or with gentle heating. The progress is monitored, and upon completion, the product is isolated by extraction. The mild and neutral to slightly basic conditions of this reduction are compatible with the acid-sensitive Boc protecting group.

Transformations of the Tert-butoxycarbonyl (Boc) Moiety

The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

Acid-Mediated Deprotection Strategies and Byproduct Formation

The standard method for the cleavage of the Boc group from this compound or its reduced amino counterpart involves treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent like dichloromethane (DCM) or dioxane. The mechanism of deprotection proceeds via protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to yield the free amine. stackexchange.com

A common byproduct of this reaction is isobutylene, which is formed through the deprotonation of the tert-butyl cation. stackexchange.com However, under certain conditions, the highly reactive tert-butyl cation can also be trapped by nucleophiles present in the reaction mixture.

Generation and Trapping of the Tert-butyl Cation Intermediate

The generation of the tert-butyl cation during the acid-mediated deprotection of the Boc group is a well-established phenomenon. stackexchange.com This carbocation is relatively stable due to hyperconjugation and can be observed and even isolated under specific conditions. nih.gov In the context of deprotecting tert-butyl carbamates, this cation can lead to undesired side reactions if nucleophilic sites are present on the substrate or in the reaction medium.

To mitigate these side reactions, "scavengers" are often added to the deprotection mixture. These scavengers are nucleophilic species that are more reactive towards the tert-butyl cation than the substrate or product. Commonly used scavengers in peptide synthesis, where Boc protection is prevalent, include anisole (B1667542), thioanisole (B89551), and triisopropylsilane (B1312306) (TIS). researchgate.net These molecules effectively trap the tert-butyl cation, preventing it from alkylating sensitive functional groups on the desired product. For instance, anisole can undergo Friedel-Crafts alkylation with the tert-butyl cation. The choice of scavenger depends on the specific substrate and the reaction conditions. While specific studies on trapping the tert-butyl cation during the deprotection of this compound are not widely documented, the principles established in peptide chemistry are directly applicable.

| Scavenger | Trapping Mechanism |

| Anisole | Friedel-Crafts alkylation |

| Thioanisole | Friedel-Crafts alkylation |

| Triisopropylsilane (TIS) | Hydride transfer to the cation |

Table 3: Common Scavengers for Trapping the Tert-butyl Cation

Role of Scavenging Agents (e.g., Anisole, Thioanisole) in Suppressing Undesired Alkylation

The deprotection of the tert-butoxycarbonyl (Boc) group, a common nitrogen-protecting group, is typically achieved under acidic conditions. A primary challenge during this process is the formation of a reactive tert-butyl cation. nih.gov This cation is a potent electrophile that can lead to undesired side reactions, most notably the alkylation of sensitive functional groups within the molecule or other molecules in the reaction mixture. acs.orgthermofisher.com In peptide synthesis, for instance, amino acid residues such as tryptophan and cysteine are particularly susceptible to S-tert-butylation or C-alkylation. acs.org

To mitigate these side reactions, scavenging agents are added to the reaction mixture. These agents are electron-rich compounds that act as cation traps, reacting with the electrophilic species like the tert-butyl cation faster than the substrate itself. thermofisher.com Anisole and thioanisole are two such scavengers commonly employed for this purpose.

Anisole functions as a classic scavenger by undergoing a Friedel-Crafts alkylation reaction with the liberated tert-butyl cation. researchgate.net The electron-rich aromatic ring of anisole is readily attacked by the cation, effectively neutralizing it and preventing it from reacting with the desired product. researchgate.net

Thioanisole is also a highly effective scavenger used to circumvent undesired modifications during the cleavage of protecting groups. chemicalbook.comresearchgate.net It is particularly useful in preventing the oxidation of methionine residues during global deprotection steps in peptide synthesis. researchgate.net However, under highly acidic conditions (such as with TFMSA or HF), thioanisole itself can sometimes participate in alkylation side reactions with sensitive residues. chemicalbook.comresearchgate.net The choice of scavenger and reaction conditions must be carefully considered based on the substrate's functional groups. nih.gov In many cases, a cocktail of scavengers, such as a combination of thioanisole and other agents like dithiothreitol (B142953) (DTT), provides the highest purity of the deprotected product by comprehensively addressing various potential side reactions. acs.org

Below is a table summarizing the roles and characteristics of these scavenging agents.

| Scavenger | Role | Mechanism of Action | Notes |

|---|---|---|---|

| Anisole | Cation Scavenger | Traps tert-butyl cations via Friedel-Crafts alkylation. researchgate.net | Prevents alkylation of electron-rich moieties on the substrate. researchgate.net |

| Thioanisole | Cation Scavenger | Traps electrophilic species generated during deprotection. chemicalbook.comresearchgate.net | Recommended for cleavage of various protecting groups; can also help prevent oxidation of certain residues like methionine. chemicalbook.comresearchgate.net |

Orthogonal Deprotection Methods for Selective Cleavage (e.g., AlCl₃, TMSI/MeOH)

Orthogonal deprotection strategies are fundamental in multi-step organic synthesis, allowing for the selective removal of one protecting group in the presence of others that are labile under different conditions. rsc.org For the tert-butoxycarbonyl (Boc) group in compounds like this compound, while strong acids like trifluoroacetic acid (TFA) are standard, milder and more selective methods are often required to preserve other acid-sensitive functionalities. nih.govrsc.org

Aluminum Chloride (AlCl₃): The use of Lewis acids such as aluminum chloride offers a mild and efficient protocol for the chemoselective cleavage of the N-Boc group. thieme-connect.com This method is effective for a variety of amines, including amino acid derivatives. thieme-connect.com The reaction typically proceeds at room temperature in a solvent like dichloromethane (CH₂Cl₂). thieme-connect.com The Lewis acidity of AlCl₃ facilitates the cleavage of the carbamate (B1207046) bond without requiring the harsh conditions of strong protic acids, thus offering orthogonality in the presence of certain other protecting groups. thieme-connect.com For instance, concurrent deprotection of benzyl (B1604629) esters and N-Boc groups has been observed using AlCl₃ in the presence of anisole as a scavenger. thieme-connect.com

Trimethylsilyl Iodide (TMSI) in Methanol (MeOH): Trimethylsilyl iodide (TMSI) is another reagent that enables the mild deprotection of N-Boc groups, particularly in complex molecules like zwitterionic compounds where traditional methods may fail or lead to decomposition. nih.govlookchem.com The mechanism involves the reaction of the Boc group with TMSI to form a silyl (B83357) carbamate intermediate, which is unstable and readily undergoes solvolysis and decarboxylation to yield the free amine. lookchem.com This process can often be achieved under neutral or very mild conditions. reddit.com The addition of an alcohol like methanol (MeOH) can facilitate the breakdown of intermediates. nih.gov This method has been successfully applied to the synthesis of dipeptides and tripeptides and can even be performed with catalytic amounts of TMSI in the presence of a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.govlookchem.com

The following table compares these two orthogonal deprotection methods.

| Method | Reagent(s) | Conditions | Key Advantages |

| Lewis Acid Cleavage | Aluminum Chloride (AlCl₃) | Room temperature, often in CH₂Cl₂. thieme-connect.com | Mild, efficient, high chemoselectivity, cost-effective alternative to some reagents. thieme-connect.comthieme-connect.com |

| Silyl-mediated Cleavage | Trimethylsilyl Iodide (TMSI) / Methanol (MeOH) | Ambient temperature, often in MeCN or DCM. lookchem.comreddit.com | Very mild, suitable for acid-sensitive substrates and zwitterionic compounds, can be used catalytically. nih.govlookchem.com |

Reactivity of the Substituted Aromatic Ring in Derivatization

The aromatic ring of this compound is substituted with two distinct functional groups: a nitro group (-NO₂) and a tert-butoxycarbonylamino group (-NHBoc). The interplay of the electronic effects of these substituents dictates the reactivity and regioselectivity of the ring toward further chemical transformations, such as electrophilic aromatic substitution. libretexts.org

Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group through both inductive and resonance effects. libretexts.orglibretexts.org This strong deactivating effect significantly reduces the electron density of the aromatic ring, making it much less nucleophilic and therefore less reactive towards electrophiles compared to benzene. libretexts.org The nitro group is a strong meta-director in electrophilic aromatic substitution. libretexts.org

Conversely, the strong electron-withdrawing nature of the nitro group makes the ring susceptible to nucleophilic aromatic substitution (SNAr) , particularly at the positions ortho and para to it, should a suitable leaving group be present at one of those sites.

Functional Group Interconversions on Halogenated and Methoxy-Substituted Analogs

Introducing additional substituents, such as halogens or methoxy (B1213986) groups, onto the this compound scaffold provides handles for a variety of functional group interconversions, expanding its synthetic utility. The reactivity of these analogs is governed by the combined electronic effects of all substituents present on the aromatic ring.

Halogenated Analogs: If a halogen (e.g., Cl, Br) is present on the ring, it acts as a deactivating, ortho, para-director due to its dominant electron-withdrawing inductive effect. libretexts.org

Nitro Group Reduction: A primary transformation is the reduction of the nitro group to an amine, which can be achieved using various reagents like hydrazine hydrate with a catalyst such as FeCl₃ or catalytic hydrogenation (H₂/Pd/C). nih.gov This conversion is generally compatible with the presence of a halogen and transforms the highly deactivated ring into a more activated arylamine, which can then undergo reactions like diazotization.

Nucleophilic Aromatic Substitution (SNAr): A halogen located ortho or para to the nitro group can serve as an excellent leaving group in an SNAr reaction. This allows for the introduction of various nucleophiles (e.g., alkoxides, amines, thiols) to displace the halide, a reaction facilitated by the strong electron-withdrawing nitro group.

Methoxy-Substituted Analogs: A methoxy group (-OCH₃) is a strong electron-donating, activating group and an ortho, para-director. libretexts.org

Electrophilic Aromatic Substitution: The presence of a strongly activating methoxy group can counteract the deactivating effects of the nitro and carbamate groups, potentially allowing for electrophilic substitution reactions (e.g., halogenation, nitration) to occur under milder conditions than on the parent compound. The position of substitution would be directed primarily by the powerful methoxy group to its available ortho and para positions.

Ether Cleavage: The methoxy group itself can be a site for functional group interconversion. It can be cleaved to a hydroxyl group using reagents like boron tribromide (BBr₃), providing another point for derivatization.

The table below outlines potential interconversions on these substituted analogs.

| Analog | Initial Functional Group | Reagents/Reaction Type | Resulting Functional Group | Synthetic Potential |

| Halogenated | Nitro (-NO₂) | Reduction (e.g., H₂, Pd/C; Fe/HCl) | Amine (-NH₂) | Diazotization, amide formation, further substitution. |

| Halogen (-Cl, -Br) | SNAr (with Nu⁻) | -Nu (e.g., -OR, -NR₂, -SR) | Introduction of diverse functional groups. | |

| Methoxy | Aromatic Ring | Electrophilic Substitution | Substituted Aromatic Ring | Further derivatization of the aromatic core. |

| Methoxy (-OCH₃) | Ether Cleavage (e.g., BBr₃) | Hydroxyl (-OH) | Phenolic chemistry, ether synthesis. |

Strategic Applications in Complex Organic Synthesis

Utilization as a Crucial Intermediate in Pharmaceutical and Agrochemical Synthesis

The strategic placement of functional groups in tert-butyl 2-nitrophenylcarbamate makes it a valuable precursor and building block in the synthesis of molecules with potential biological activity.

This compound has been instrumental as a starting material in the synthesis of novel pharmacologically active compounds. A notable example is its use in the creation of a series of tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives. nih.govresearchgate.net In this synthesis, the nitro group of this compound is reduced to an amine, which is then coupled with various substituted carboxylic acids to produce a library of compounds. nih.govresearchgate.net Some of these derivatives have exhibited promising anti-inflammatory activity. researchgate.net

Furthermore, related structures such as 1,1-Dimethylethyl N-methyl-N-(4-nitrophenyl)carbamate function as intermediates in the synthesis of compounds like Nintedanib, an angiokinase inhibitor used in the treatment of idiopathic pulmonary fibrosis. chemicalbook.com This highlights the role of the nitrophenylcarbamate scaffold in accessing complex molecular targets. The compound tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate is a direct precursor in the synthesis of Edoxaban, a factor Xa inhibitor. google.com

The chemical reactivity of this compound allows it to be used as a foundational building block for more complex molecular architectures. The synthesis of tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives illustrates this, where the initial carbamate (B1207046) is transformed into a versatile amino intermediate, tert-butyl(2-aminophenyl)carbamate, ready for further elaboration. nih.gov This two-step process of protection and subsequent modification demonstrates its utility in constructing diverse organic scaffolds.

Similarly, optically active trans-tert-butyl-2-aminocyclopentylcarbamate is recognized for its potential as a scaffold for chiral ligands and as a modified backbone unit for peptide nucleic acids (PNAs). nih.gov While not directly synthesized from this compound, it showcases the importance of the tert-butyl carbamate moiety in creating functional molecular frameworks.

Significance in Amine Protecting Group Chemistry

The protection of amines is a fundamental strategy in multi-step organic synthesis, preventing unwanted side reactions. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability and ease of removal under specific conditions. masterorganicchemistry.comresearchgate.net

The synthesis of this compound itself is an example of an N-protection protocol. It is typically prepared by reacting 2-nitroaniline (B44862) with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. nih.gov This reaction effectively masks the nucleophilicity of the amino group, allowing for selective reactions at other positions of the molecule. The Boc group is stable under a variety of reaction conditions, including those that are nucleophilic, basic, and involve catalytic hydrogenolysis. masterorganicchemistry.comnih.gov

The general protocol for N-Boc protection of amines involves treating the amine with di-tert-butyl dicarbonate, often under basic conditions or even in water-mediated catalyst-free systems, to afford the corresponding N-Boc protected amine in high yield. nih.govrsc.org Deprotection is typically achieved under acidic conditions, commonly with trifluoroacetic acid (TFA), which cleaves the Boc group to release the free amine, carbon dioxide, and tert-butanol (B103910). chemistrysteps.commasterorganicchemistry.com

| Feature | Boc (tert-Butoxycarbonyl) | Cbz (Carboxybenzyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |

| Structure | |||

| Installation Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Benzyl (B1604629) chloroformate | Fmoc-Cl, Fmoc-OSu |

| Cleavage Conditions | Strong acids (e.g., TFA), heat masterorganicchemistry.commasterorganicchemistry.com | Catalytic hydrogenation (H₂, Pd/C) masterorganicchemistry.commasterorganicchemistry.com | Base (e.g., Piperidine) masterorganicchemistry.comiris-biotech.de |

| Stability | Stable to base, nucleophiles, and catalytic hydrogenation. masterorganicchemistry.comnih.gov | Stable to acidic and basic conditions. | Stable to acidic conditions and catalytic hydrogenation. |

| Byproducts of Cleavage | t-Butanol, CO₂ masterorganicchemistry.com | Toluene, CO₂ | Dibenzofulvene, CO₂ |

| Key Advantage | Orthogonal to Cbz and Fmoc groups. | Orthogonal to Boc and Fmoc groups. | Mild, base-labile cleavage allows for use with acid-sensitive substrates. iris-biotech.de |

This table provides a comparative overview of the most common carbamate protecting groups.

The orthogonality of these protecting groups is a key feature in complex syntheses, allowing for the selective deprotection of one amine in the presence of others. iris-biotech.de For instance, a molecule bearing both a Boc- and a Cbz-protected amine can have the Cbz group removed by hydrogenation without affecting the Boc group. masterorganicchemistry.com

Integration into Peptide Synthesis Methodologies

The Boc group has historically been a cornerstone of solid-phase peptide synthesis (SPPS), a technique that revolutionized the synthesis of peptides. In Boc-based SPPS, amino acids with their α-amino group protected by Boc are sequentially coupled to a growing peptide chain attached to a solid support. springernature.com

The side chains of reactive amino acids are also protected with groups that are stable to the acidic conditions used for Boc removal but can be cleaved at the end of the synthesis. For example, serine and threonine are often protected as benzyl ethers, while tyrosine's side chain is protected as a tert-butyl ether. peptide.com After each coupling step, the N-terminal Boc group is removed with an acid like TFA, and the next Boc-protected amino acid is coupled. springernature.comresearchgate.net

While the Fmoc/tBu strategy has become more prevalent due to its milder deprotection conditions, Boc-based SPPS remains advantageous for the synthesis of certain peptides, such as those that are hydrophobic or contain thioester moieties. iris-biotech.despringernature.com The final cleavage of the peptide from the resin and the removal of side-chain protecting groups in Boc chemistry often requires strong, hazardous acids like hydrogen fluoride (B91410) (HF). springernature.comresearchgate.net

Application in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern bioorganic chemistry, enabling the efficient construction of peptides and proteins. The success of SPPS relies heavily on the use of orthogonal protecting groups that can be selectively removed under specific conditions. While the fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) groups are the most common Nα-amino protecting groups, the search for alternative protecting groups with unique cleavage characteristics continues. iris-biotech.de

This compound introduces a photolabile dimension to peptide synthesis. The 2-nitrobenzyl moiety is a well-established photolabile protecting group, which can be cleaved by irradiation with UV light, typically in the range of 350-365 nm. This property makes this compound a valuable tool for the synthesis of complex peptides where traditional acid- or base-labile protecting groups might lead to undesired side reactions or degradation of sensitive residues. The tert-butyl ester portion of the carbamate enhances stability under various conditions, while the 2-nitrophenyl group confers photosensitivity.

The application of related nitrophenyl-based protecting groups in SPPS provides a strong precedent for the utility of this compound. For instance, the 2-(2-nitrophenyl) propyl (Npp) group has been successfully employed as a photolabile protecting group for carboxylic acids in SPPS, demonstrating its compatibility with the Fmoc/tBu strategy. rsc.org Similarly, other nitro-containing protecting groups are known to be cleaved under specific, often mild, conditions, highlighting the tunability of this class of protecting groups. ub.edu

The general mechanism for the photolytic cleavage of a 2-nitrobenzyl-based protecting group involves an intramolecular hydrogen abstraction by the excited nitro group, leading to the formation of an aci-nitro intermediate, which then rearranges to release the protected amine and a 2-nitrosobenzaldehyde byproduct. This process is typically clean and efficient, leaving the peptide chain intact.

Table 1: Comparison of Common Nα-Protecting Groups in SPPS

| Protecting Group | Abbreviation | Cleavage Condition | Byproducts |

| Fluorenylmethyloxycarbonyl | Fmoc | 20% Piperidine in DMF | Dibenzofulvene-piperidine adduct |

| Tert-butyloxycarbonyl | Boc | Strong acid (e.g., TFA) | Isobutylene, CO2 |

| This compound | Boc-2-Np | UV light (e.g., 365 nm) | 2-Nitrosobenzaldehyde, CO2, tert-butanol |

| p-Nitrobenzyloxycarbonyl | pNZ | Reduction (e.g., Zn/AcOH) | p-Toluidine, CO2 |

This table provides a comparative overview of the cleavage conditions for common Nα-protecting groups, illustrating the unique orthogonality of the photolabile this compound.

Considerations for Selective Deprotection in Polypeptides

The orthogonality of this compound is a key advantage in the synthesis of complex polypeptides that may require the selective deprotection of multiple functional groups. The ability to remove this protecting group using light, without affecting acid-labile (e.g., Boc, tBu) or base-labile (e.g., Fmoc) protecting groups, allows for intricate synthetic strategies. iris-biotech.de

For example, a synthetic scheme could involve the use of Fmoc for temporary Nα-protection during chain elongation, tert-butyl based groups for the side chains of trifunctional amino acids, and a this compound to protect a specific lysine (B10760008) side chain. This lysine could then be selectively deprotected by photolysis at a desired stage to allow for specific modification, such as the attachment of a fluorescent label or a branched peptide chain, while the rest of the protecting groups remain intact.

The conditions for photolytic deprotection must be carefully optimized to ensure complete cleavage without causing damage to the peptide. Factors to consider include the wavelength and intensity of the light source, the duration of irradiation, and the solvent system. The presence of other chromophores in the peptide sequence could potentially interfere with the photolysis, and this should be evaluated on a case-by-case basis. The 2-nitrosobenzaldehyde byproduct of the cleavage is reactive and should be efficiently scavenged to prevent side reactions with the deprotected amine or other nucleophilic residues in the peptide. Thiol-based scavengers are often employed for this purpose.

Impact on Peptide Integrity and Enantiomeric Purity during Synthesis

A critical aspect of peptide synthesis is the preservation of the integrity of the peptide chain and the stereochemical configuration of its constituent amino acids. Racemization, the loss of enantiomeric purity, is a significant side reaction that can occur during peptide synthesis, particularly during the activation and coupling steps. nih.gov

The use of this compound as a protecting group is generally considered to be mild and less prone to causing racemization compared to methods that require harsh acidic or basic conditions for deprotection. Photolytic cleavage is a non-invasive technique that does not typically generate the harsh conditions that promote epimerization at the α-carbon of the amino acid residues.

However, the potential for photochemical side reactions should not be overlooked. Certain amino acid residues, such as tryptophan and tyrosine, are themselves photosensitive and could be susceptible to degradation upon prolonged exposure to UV light. Therefore, the photolysis conditions must be carefully controlled to minimize such side reactions. The use of appropriate filters to narrow the wavelength of the light to the absorption maximum of the 2-nitrophenyl group can help to mitigate this risk.

Furthermore, the integrity of the peptide backbone can be compromised by various side reactions. The choice of protecting groups and the deprotection strategies play a crucial role in minimizing these unwanted reactions. The mildness of the photolytic deprotection of this compound is advantageous in this regard, as it avoids the strong acids or bases that can catalyze side reactions such as aspartimide formation or diketopiperazine formation.

Table 2: Potential Side Reactions and Mitigation Strategies in SPPS

| Side Reaction | Description | Mitigation with this compound |

| Racemization | Loss of stereochemical integrity at the α-carbon. | Photolytic deprotection is a mild method that minimizes the risk of racemization. nih.gov |

| Aspartimide Formation | Intramolecular cyclization of aspartic acid residues. | Avoidance of strong bases for deprotection reduces the likelihood of this side reaction. |

| Photochemical Degradation | Damage to photosensitive residues like Trp and Tyr. | Optimization of irradiation wavelength and duration, and use of scavengers. |

This table outlines common side reactions in SPPS and how the use of a photolabile protecting group like this compound can help to minimize them.

Mechanistic Investigations and Computational Chemical Analysis

Elucidation of Reaction Mechanisms for Synthetic Pathways

The primary synthetic route to tert-butyl 2-nitrophenylcarbamate involves the protection of the amine group of 2-nitroaniline (B44862). This transformation is typically achieved through a nucleophilic addition-elimination reaction with di-tert-butyl dicarbonate (B1257347), often abbreviated as (Boc)₂O. The reaction is generally conducted in the presence of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), which acts as a proton scavenger.

The mechanism commences with the deprotonation of the amine group of 2-nitroaniline by the base, enhancing its nucleophilicity. The resulting anionic nitrogen atom then attacks one of the electrophilic carbonyl carbons of the di-tert-butyl dicarbonate molecule. This addition step forms a transient tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the elimination of a tert-butoxycarbonyl group and the formation of this compound. The byproducts of this reaction are typically carbon dioxide and tert-butanol (B103910), which are formed from the decomposition of the leaving group. A study on the synthesis of related derivatives reported the successful production of tert-butyl (2-nitrophenyl) carbamate (B1207046) in moderate to good yield using this method. nih.gov

This protection scheme is a fundamental step in multi-step syntheses, as the resulting carbamate can then undergo further transformations, such as the reduction of the nitro group to an amine, to create more complex molecules. For instance, the reduction of the nitro group in this compound to form tert-butyl 2-aminophenyl carbamate can be achieved using reagents like iron(III) chloride and hydrazine (B178648) hydrate (B1144303). nih.gov

Quantum Chemical Studies of this compound and Derivatives

Quantum chemical studies are instrumental in understanding the molecular properties of this compound. These computational methods provide insights into the electronic structure, conformation, and spectroscopic characteristics of the molecule.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For this compound, DFT calculations, typically using the B3LYP functional with a basis set such as 6-311G(d,p), can predict its most stable conformation. sapub.orgnih.gov These calculations optimize the molecular geometry by finding the lowest energy arrangement of the atoms, providing theoretical values for bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometrical Parameters from DFT Calculations for a Related Carbamate (Note: Data is representative of typical DFT calculation results for similar structures, as specific data for this compound is not readily available in published literature.)

| Parameter | Bond | Predicted Length (Å) |

| Bond Length | C=O (carbamate) | 1.259 |

| Bond Length | C-N (carbamate) | 1.380 |

| Bond Length | N-H (carbamate) | 1.021 |

| Bond Length | C-N (nitro) | 1.481 |

| Data adapted from studies on similar pyrazine-2-carboxamide derivatives. researchgate.net |

Computational chemistry provides valuable tools for predicting and interpreting spectroscopic data. The vibrational frequencies of this compound can be calculated using DFT methods. elixirpublishers.com These theoretical frequencies for Infrared (IR) and Raman spectra correspond to specific vibrational modes of the molecule, such as N-H stretching, C=O stretching of the carbamate group, and the symmetric and asymmetric stretching of the NO₂ group. By comparing the calculated spectra with experimental data, a detailed assignment of the observed vibrational bands can be achieved. nih.gov The potential energy distribution (PED) analysis can further elucidate the contribution of individual bond stretches and angle bends to each vibrational mode. nih.gov

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be simulated using methods like the Gauge-Independent Atomic Orbital (GIAO). sapub.org These calculations provide theoretical ¹H and ¹³C NMR spectra, which are essential for structural confirmation. The accuracy of these predictions allows for the unambiguous assignment of signals in the experimental spectra to specific nuclei within the molecule. nih.gov

Table 2: Representative Calculated vs. Experimental Vibrational Frequencies (Note: This table illustrates the typical correlation found in computational studies of similar organic molecules.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H Stretch | 3474 | 3368 |

| C=O Stretch | 1735 | 1720 |

| NO₂ Asymmetric Stretch | 1570 | 1555 |

| NO₂ Symmetric Stretch | 1350 | 1340 |

| Data adapted from studies on similar carboxamide and nitro compounds. researchgate.netnih.gov |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. rsc.org For this compound, the energy and spatial distribution of these orbitals can be calculated using DFT. elixirpublishers.com The HOMO is typically localized on the more electron-rich parts of the molecule, such as the phenyl ring and the carbamate group, while the LUMO is often centered on the electron-withdrawing nitro group.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and more likely to undergo electronic transitions. sapub.org

Furthermore, the analysis of molecular electrostatic potential (MEP) maps provides a visual representation of the charge distribution. These maps highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. In this compound, the oxygen atoms of the nitro and carbamate groups are expected to be regions of high negative potential, while the hydrogen atom of the N-H bond would be a region of positive potential.

Molecular Modeling and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. While specific docking studies for this compound are not widely published, its derivatives have been investigated for their potential biological activity. For example, derivatives of the related tert-butyl 2-aminophenylcarbamate have been synthesized and subjected to docking studies to evaluate their anti-inflammatory potential by predicting their binding affinity to enzymes like cyclooxygenase (COX). nih.gov

In such in silico studies, the structure of this compound or its analogs would be computationally docked into the active site of a target protein. The simulation calculates the binding energy and identifies key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues. These studies are crucial in rational drug design, helping to predict the biological activity of a compound and guiding the synthesis of more potent analogs.

Conformational Landscape Analysis and Intermolecular Interactions

The biological and chemical activity of a molecule is intrinsically linked to its three-dimensional structure and the non-covalent interactions it forms. Conformational analysis, therefore, provides a critical foundation for understanding the properties of this compound.

The conformational landscape of a flexible molecule like this compound is determined by the rotation around its single bonds, primarily the C-N and C-O bonds of the carbamate linkage and the C-N bond of the nitro group. These rotations give rise to various conformers, each with a distinct energy level. Computational methods, such as Density Functional Theory (DFT), are powerful tools to explore this landscape, identifying low-energy, stable conformers and the transition states that separate them. For instance, a solid-state analysis of the closely related tert-butyl-N-(2-nitrosophenyl)carbamate revealed specific conformational preferences in the crystalline form, which can offer clues about the likely low-energy conformations of the nitro analogue. researchgate.net

Intermolecular interactions play a crucial role in the solid-state packing of molecules and their interactions with biological targets. For nitrophenylcarbamates, key interactions would include:

Hydrogen Bonding: The N-H group of the carbamate is a hydrogen bond donor, while the carbonyl oxygen and the oxygens of the nitro group are potent hydrogen bond acceptors. These interactions are fundamental in dictating the supramolecular assembly in the crystal lattice. bldpharm.com

π-π Stacking: The aromatic nitrophenyl ring can engage in π-π stacking interactions with adjacent aromatic systems, contributing to the stability of molecular aggregates.

The interplay of these forces determines the crystal structure and can influence physical properties like melting point and solubility. Computational tools can quantify the energies of these interactions, providing a detailed picture of the forces governing the molecular arrangement in the solid state. mdpi.com

Predictive Modeling of Reactivity and Selectivity

Computational chemistry offers powerful predictive models to understand the reactivity and selectivity of organic molecules, bypassing the need for extensive empirical testing in some cases. For this compound, these models can shed light on its chemical behavior.

The reactivity of the molecule is largely governed by the electronic distribution and the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). DFT calculations can provide valuable insights into these properties. sigmaaldrich.com For example, the nitro group is a strong electron-withdrawing group, which would lower the energy of the LUMO, making the aromatic ring susceptible to nucleophilic attack. Conversely, the carbamate group is an activating group, which would influence the regioselectivity of electrophilic substitution reactions.

Predictive models can also be used to estimate various chemical properties. For instance, Quantitative Structure-Property Relationship (QSPR) models have been developed to predict the impact sensitivity of nitro compounds based on their molecular structures. emerginginvestigators.org Similarly, models can predict the site of reactivity for various reactions, such as glutathione (B108866) conjugation, which is important for understanding potential metabolic pathways. nih.gov

A study on 4-nitrophenyl carbonates and carbamates used DFT to calculate Mulliken charges at the carbonyl carbon to rationalize the observed rates of hydrolysis, demonstrating the predictive power of such models. researchgate.net These approaches could be applied to this compound to predict its stability and reactivity under different conditions.

Structure-Activity Relationship (SAR) Studies of Related Carbamate Analogs

While specific SAR studies on this compound are not widely published, the broader class of carbamates has been extensively studied, particularly as inhibitors of enzymes like acetylcholinesterase (AChE), which is relevant in the context of Alzheimer's disease. researchgate.net These studies provide a framework for understanding how structural modifications to the carbamate scaffold can influence biological activity.

The general structure of a carbamate inhibitor allows for systematic modifications at three main positions: the leaving group (the aryl part), the carbamoyl (B1232498) moiety, and the N-substituents. SAR studies on these analogs have revealed several key trends:

Aryl Substituents: The nature and position of substituents on the phenyl ring significantly impact activity. Electron-withdrawing groups, such as the nitro group, can influence the carbamoylation rate of the target enzyme.

N-Substituents: The size and nature of the groups attached to the nitrogen atom are crucial for fitting into the active site of the enzyme.

Carbamate Moiety: The stability of the carbamate bond itself is a critical factor in the inhibitory mechanism.

Quantitative Structure-Activity Relationship (QSAR) models are often employed in these studies to correlate physicochemical properties with biological activity. researchgate.net These models can help in designing new, more potent analogs. For example, 2D- and 3D-QSAR studies on carbamate-based AChE inhibitors have highlighted the importance of descriptors like Connolly Accessible Area, LUMO energy, and hydrogen bond donors/acceptors in determining inhibitory potency. researchgate.net

The following table summarizes hypothetical SAR trends for nitrophenylcarbamate analogs based on established principles from related compounds.

| Compound/Analog | Structural Modification | Predicted Impact on Activity (e.g., Enzyme Inhibition) | Rationale |

| This compound | Reference Compound | Baseline | The ortho-nitro group may influence conformation and electronic properties. |

| Tert-butyl 4-nitrophenylcarbamate | Isomeric position of the nitro group | Potentially higher activity | The para position may allow for more favorable interactions within an enzyme active site compared to the sterically hindered ortho position. |

| Tert-butyl 2-aminophenylcarbamate | Reduction of the nitro group to an amino group | Likely decreased activity | The electron-withdrawing nature of the nitro group is often important for the carbamoylation step. The amino group is electron-donating. |

| Phenyl N-methyl-2-nitrophenylcarbamate | Replacement of tert-butyl with a smaller methyl group | Potentially altered selectivity or potency | The smaller size could allow for better fitting in some enzyme active sites, while the tert-butyl group might provide better hydrophobic interactions in others. |

Advanced Analytical Methodologies for Characterization and Process Monitoring

Spectroscopic Characterization

Spectroscopic techniques are instrumental in elucidating the molecular structure of Tert-butyl 2-nitrophenylcarbamate by probing the interactions of the molecule with electromagnetic radiation. These methods provide detailed information about the connectivity of atoms and the nature of the functional groups present.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the proton NMR spectrum of this compound, distinct signals corresponding to the different types of protons in the molecule are observed. The protons of the tert-butyl group typically appear as a sharp singlet around 1.54 ppm, integrating to nine protons. rsc.org The aromatic protons on the nitrophenyl ring exhibit more complex splitting patterns and chemical shifts due to their electronic environment and coupling with neighboring protons. These signals are typically found in the region of 7.08 to 8.55 ppm. rsc.org For instance, the proton ortho to the nitro group is often the most downfield-shifted due to the strong electron-withdrawing nature of the nitro group. The NH proton of the carbamate (B1207046) group gives rise to a broad singlet, with its chemical shift being sensitive to solvent and concentration, often appearing around 9.65 ppm. rsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the carbamate group is typically observed in the downfield region of the spectrum, around 152.20 ppm. rsc.org The carbon of the tert-butyl group appears as a signal around 81.80 ppm, while the methyl carbons of the tert-butyl group are found further upfield at approximately 28.20 ppm. rsc.org The aromatic carbons of the nitrophenyl ring resonate in the range of 120.70 to 135.90 ppm, with their specific chemical shifts influenced by the positions of the nitro and carbamate substituents. rsc.org

| ¹H NMR Data for this compound | |

| Chemical Shift (ppm) | Multiplicity |

| 9.65 | bs |

| 8.55 | d |

| 8.18 | d |

| 7.60 | t |

| 7.08 | t |

| 1.54 | s |

| Solvent: CDCl₃, Reference: TMS rsc.org |

| ¹³C NMR Data for this compound | |

| Chemical Shift (ppm) | Assignment |

| 152.20 | C=O |

| 135.90 | Ar-C |

| 135.70 | Ar-C |

| 125.80 | Ar-C |

| 121.80 | Ar-C |

| 120.70 | Ar-C |

| 81.80 | C(CH₃)₃ |

| 28.20 | C(CH₃)₃ |

| Solvent: CDCl₃ rsc.org |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to its key functional moieties. A strong absorption band is typically observed in the region of 1694-1745 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration of the carbamate group. rsc.org The N-H stretching vibration of the carbamate's amine group usually appears as a distinct band in the range of 3255-3422 cm⁻¹. rsc.org The presence of the nitro group is confirmed by two strong absorption bands, one for the asymmetric stretching vibration around 1513-1530 cm⁻¹ and another for the symmetric stretching vibration near 1339-1346 cm⁻¹. rsc.org Additionally, C-H stretching vibrations from the tert-butyl and aromatic groups are observed in the 2850-3000 cm⁻¹ region, and various C-N and C-O stretching vibrations can be identified in the fingerprint region of the spectrum (below 1500 cm⁻¹). rsc.org

Mass Spectrometry (ESI-MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is well-suited for the analysis of moderately polar and thermally labile molecules like this compound. In the positive ion mode, the molecule can be readily protonated to form the [M+H]⁺ ion or can form adducts with other cations present in the solvent, such as sodium ([M+Na]⁺). This allows for the accurate determination of the molecular weight.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass-to-charge ratio, often to four or more decimal places. This high accuracy allows for the determination of the elemental composition of the molecule, confirming the molecular formula of this compound as C₁₁H₁₄N₂O₄. By comparing the experimentally measured exact mass with the calculated theoretical mass, a high degree of confidence in the compound's identity can be achieved. Fragmentation analysis in tandem MS (MS/MS) experiments can further elucidate the structure by breaking the molecule into smaller, identifiable pieces.

Chromatographic Techniques for Purity Assessment and Reaction Progress

Chromatographic methods are essential for separating the components of a mixture, making them indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of chemical compounds. For this compound, a reversed-phase HPLC method is typically employed. In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). sielc.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The purity of the sample can be determined by the area of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram. A purity of at least 98% is often required for research and commercial purposes. calpaclab.com By running a series of standards of known concentration, a calibration curve can be generated, allowing for the precise quantification of the compound in a sample.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure organic compound. This information is crucial for confirming the empirical formula, which in turn supports the proposed molecular structure. For this compound, with a molecular formula of C₁₁H₁₄N₂O₄, elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N).

In a study detailing the synthesis of this compound, the structure of the compound was established based on its spectral properties (IR, ¹H NMR, MS) and elemental analysis. rsc.org The theoretically calculated elemental composition for C₁₁H₁₄N₂O₄ is compared against the experimentally determined values. A close correlation between the theoretical and found values provides strong evidence for the successful synthesis and purity of the compound.

Below is a table summarizing the theoretical elemental composition of this compound.

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage Composition |

| Carbon | C | 12.01 | 11 | 132.11 | 55.45% |

| Hydrogen | H | 1.01 | 14 | 14.14 | 5.94% |

| Nitrogen | N | 14.01 | 2 | 28.02 | 11.76% |

| Oxygen | O | 16.00 | 4 | 64.00 | 26.85% |

| Total | 238.27 | 100.00% |

Note: The values in this table are calculated based on atomic masses and are for illustrative purposes. Experimental results from elemental analysis would be expected to be in close agreement with these theoretical percentages.

The congruence of experimental data from elemental analysis with the theoretical values for C₁₁H₁₄N₂O₄ provides definitive confirmation of the empirical formula of this compound.

Derivatization Strategies and Functional Analog Synthesis

Synthesis of Substituted Benzamido Phenylcarbamate Derivatives

The transformation of tert-butyl 2-nitrophenylcarbamate into more complex derivatives, such as substituted benzamido phenylcarbamates, offers a pathway to novel compounds with potential biological activities. This process typically involves the reduction of the nitro group followed by acylation of the resulting amine.

A key intermediate in this synthesis is tert-butyl (2-aminophenyl)carbamate, which is prepared from the starting material, this compound. The initial step involves the protection of the amine group of 2-nitroaniline (B44862) using di-tert-butyl dicarbonate (B1257347) (Boc)₂O to yield tert-butyl (2-nitrophenyl)carbamate. nih.gov Subsequently, the nitro group of this intermediate is reduced to an amino group, commonly achieved using reagents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst such as ferric chloride, to produce tert-butyl (2-aminophenyl)carbamate in high yield. nih.gov

Amide Bond Formation via Coupling Reagents (e.g., EDCI, HOBt)

The formation of an amide bond between the newly formed amino group of tert-butyl (2-aminophenyl)carbamate and various carboxylic acids is a critical step in the synthesis of substituted benzamido phenylcarbamate derivatives. This transformation is efficiently carried out using coupling reagents that activate the carboxylic acid, facilitating its reaction with the amine. Among the most widely used and effective coupling systems is the combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBt). nih.govmdpi.comsolubilityofthings.com

The reaction mechanism involves the activation of the carboxylic acid by EDCI to form a highly reactive O-acylisourea intermediate. This intermediate is prone to side reactions and racemization. HOBt is added to trap the O-acylisourea, forming an active HOBt ester. This ester is more stable than the O-acylisourea but still highly reactive towards amines, leading to the formation of the desired amide bond with minimal side products and racemization. rsc.orgacs.org The use of a base, such as N,N-diisopropylethylamine (DIPEA), is often employed to neutralize the hydrochloride salt of EDCI and to facilitate the reaction. nih.gov

A general procedure involves the reaction of tert-butyl (2-aminophenyl)carbamate with a substituted benzoic acid in the presence of EDCI, HOBt, and DIPEA in a suitable solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). nih.gov This method has been successfully applied to synthesize a series of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives with good to excellent yields. nih.govsolubilityofthings.com

Investigating Substituent Effects on Molecular Properties and Reactivity

The nature of the substituents on the benzamido ring significantly influences the molecular properties and reactivity of the resulting derivatives. These effects can be broadly categorized into electronic and steric effects, which in turn modulate the compound's physicochemical properties such as lipophilicity, solubility, and its interaction with biological targets. libretexts.org

Electronic Effects: Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the aromatic ring of the benzoyl moiety can alter the electron density of the entire molecule. For instance, EDGs can increase the electron density on the amide nitrogen, potentially affecting its hydrogen bonding capacity and conformational preference. Conversely, EWGs can decrease the electron density, which may influence the acidity of the N-H protons of the carbamate (B1207046) and amide groups. libretexts.orgnih.gov In a study on nitrobenzyl carbamates, it was found that electron-donating substituents on the benzyl (B1604629) ring accelerated the fragmentation of the corresponding hydroxylamines, which is consistent with the stabilization of a developing positive charge on the benzylic carbon. rsc.orgresearchgate.net This highlights how electronic effects can directly impact the reactivity and stability of the molecule.

The systematic variation of substituents allows for the exploration of quantitative structure-activity relationships (QSAR), where the biological activity is correlated with physicochemical properties. nih.govnih.govyoutube.com By analyzing these relationships, it is possible to rationally design new derivatives with improved properties. For example, the introduction of different substituents has been shown to modulate the anti-inflammatory activity of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives. nih.govmdpi.comsolubilityofthings.com

| Substituent (R) | Electronic Effect | Potential Impact on Properties |

|---|---|---|

| -F | Electron-withdrawing (inductive), Weakly electron-donating (resonance) | Increases lipophilicity, can alter binding interactions through halogen bonding. |

| -CH₃ | Electron-donating (inductive and hyperconjugation) | Increases lipophilicity, can enhance metabolic stability. |

| -I | Electron-withdrawing (inductive), Weakly electron-donating (resonance) | Significantly increases lipophilicity and size, can form strong halogen bonds. |

| -Indole | Electron-donating (resonance) | Increases potential for hydrogen bonding and π-π stacking interactions. |

Preparation of Radiolabeled Tert-butyl Nitrophenylcarbamate Analogs for Advanced Research

Radiolabeled compounds are indispensable tools in drug discovery and development, enabling the study of absorption, distribution, metabolism, and excretion (ADME) of new chemical entities. wuxiapptec.commoravek.com The synthesis of radiolabeled analogs of this compound would allow for its in-depth biological characterization. While direct radiolabeling methods for this specific compound are not prominently described, several strategies can be envisaged based on general radiolabeling techniques. researchgate.netresearchgate.net

The introduction of a radioactive isotope such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C) is most common for these studies. wuxiapptec.com The choice of isotope and labeling position is critical to ensure that the label is not lost during metabolic processes. wuxiapptec.com

Potential Radiolabeling Strategies:

Tritium Labeling: Tritiation can often be achieved by catalytic hydrogen-tritium exchange on the aromatic ring or by reduction of a suitable precursor with tritiated reagents. nih.gov For this compound, it might be possible to introduce tritium onto the phenyl ring through electrophilic or catalytic tritiation of a precursor. Another approach could involve the synthesis of a tritiated version of tert-butanol (B103910), which could then be used in the synthesis of the Boc-protected carbamate.

Carbon-14 Labeling: Carbon-14 is typically introduced through a multi-step synthesis using a ¹⁴C-labeled building block. researchgate.net For this compound, one could envision a synthesis starting from ¹⁴C-labeled aniline (B41778) or a ¹⁴C-labeled precursor to the tert-butyl group. For example, [¹⁴C]barium carbonate can be converted into various one-carbon synthons like [¹⁴C]methanol or [¹⁴C]phosgene, which can then be incorporated into the carbamate structure. wuxiapptec.com

The synthesis of a radiolabeled precursor, such as radiolabeled 2-nitroaniline, would be a key step. This could then be reacted with di-tert-butyl dicarbonate to yield the desired radiolabeled this compound. The specific activity and purity of the final radiolabeled compound would need to be rigorously determined to ensure its suitability for advanced research applications. researchgate.net

Diversification of Carbamate Architectures for Targeted Research Objectives

The this compound scaffold offers multiple points for structural diversification to generate a library of compounds for various research objectives. broadinstitute.org The carbamate moiety itself is a key structural motif in many therapeutic agents and its modification can significantly impact biological activity. acs.orgnih.gov Furthermore, the nitro group provides a versatile handle for a wide range of chemical transformations. masterorganicchemistry.com

Strategies for Diversification:

Modification of the Carbamate Group: The tert-butyl group can be replaced with other alkyl or aryl groups to modulate lipophilicity and steric bulk. The carbamate linkage itself can be altered, for instance, by replacing the oxygen atom with sulfur to form a thiocarbamate, which can have different metabolic stability and hydrogen bonding properties. organic-chemistry.org

Functional Group Interconversion of the Nitro Group: The nitro group is a highly versatile functional group that can be converted into a variety of other functionalities. solubilityofthings.com

Reduction to an Amine: As discussed in section 7.1, reduction of the nitro group to an amine opens up a vast array of possible derivatizations through acylation, alkylation, sulfonylation, or formation of ureas and thioureas. masterorganicchemistry.com

Conversion to other Nitrogen-containing Groups: The nitro group can be partially reduced to a nitroso or hydroxylamino group, or it can be a precursor for the synthesis of other nitrogen-containing heterocycles.

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution, allowing for the introduction of various nucleophiles at the ortho and para positions.

Future Research Directions and Emerging Opportunities

Development of More Sustainable and Atom-Economical Synthetic Routes

The traditional synthesis of carbamates, including tert-butyl 2-nitrophenylcarbamate, often relies on hazardous reagents like phosgene (B1210022) and its derivatives. psu.eduresearchgate.net Future research is increasingly focused on developing greener, safer, and more efficient synthetic protocols.

A primary goal is the replacement of toxic phosgene. researchgate.net Promising alternatives include the use of carbon dioxide (CO2) as a non-toxic, abundant, and economical C1 source. psu.edursc.org Research into catalytic systems that can facilitate the reaction of 2-nitroaniline (B44862), tert-butanol (B103910), and CO2 would represent a significant advance in sustainable chemistry. psu.edu Another green approach involves using urea (B33335) as a carbonyl source, which, when reacted with amines and alcohols over a suitable catalyst, can produce carbamates in high yields. rsc.org The development of heterogeneous catalysts for these transformations is particularly attractive as it simplifies product purification and catalyst recycling. rsc.org